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molecular formula C10H13NO3 B2770956 1-(2-Amino-4,6-dimethoxyphenyl)ethanone CAS No. 256642-33-8

1-(2-Amino-4,6-dimethoxyphenyl)ethanone

Cat. No. B2770956
M. Wt: 195.218
InChI Key: ZBQGCEBFIMVSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268386

Procedure details

A mixture of (2'-acetylamino-4',6'-dimethoxyphenyl)ethanone (compound 75-3, prepared in Preparation 75) (0.237 g, 1.0 mmol), potassium hydroxide (0.2 g, 3.57 mmol), water (0.2 ml), and ethanol (2 ml) is heated to reflux for one hour. The solvent is distilled under reduced pressure, and the residue is extracted with dichloromethane. The extract is washed with water, dried, and the solvent is removed to yield a crystalline residue. Recrystallization from ethyl acetate gives (2'-amino-4',6'-dimethoxyphenyl)ethanone as a crystalline solid (0.114 g, 58%, m.p.=104°-105° C.).
Name
(2'-acetylamino-4',6'-dimethoxyphenyl)ethanone
Quantity
0.237 g
Type
reactant
Reaction Step One
Name
compound 75-3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([O:13][CH3:14])[C:6]=1[C:15](=[O:17])[CH3:16])(=O)C.[OH-].[K+].O>C(O)C>[NH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([O:13][CH3:14])[C:6]=1[C:15](=[O:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
(2'-acetylamino-4',6'-dimethoxyphenyl)ethanone
Quantity
0.237 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=CC(=C1)OC)OC)C(C)=O
Name
compound 75-3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=CC(=C1)OC)OC)C(C)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with dichloromethane
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to yield a crystalline residue
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)OC)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.114 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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